Boc-D-Gln(Xan)-OH

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Choose Boc-D-Gln(Xan)-OH for challenging glutamine-rich peptide sequences. The xanthyl (Xan) side-chain protection prevents pyroglutamate formation and dehydration side reactions that plague Trt-protected analogs, yielding significantly purer crude products. As a D-enantiomer, it confers proteolytic resistance for extended in vivo half-life. Orthogonal Boc/Xan strategy ensures compatibility with Boc-SPPS and solution-phase synthesis. ≥98% HPLC purity, white crystalline powder. For CDMOs and medicinal chemistry teams seeking reproducible high-purity syntheses, this building block directly improves downstream processing efficiency and API quality.

Molecular Formula
Molecular Weight 426.5
CAS No. 99092-88-3
Cat. No. B613333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Gln(Xan)-OH
CAS99092-88-3
Molecular Weight426.5
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
InChIInChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m1/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Gln(Xan)-OH (CAS 99092-88-3) for Peptide Synthesis and Chiral Building Block Applications


Boc-D-Gln(Xan)-OH (CAS 99092-88-3), chemically designated as Nα-(tert-Butoxycarbonyl)-Nδ-xanthyl-D-glutamine, is a dual-protected D-amino acid derivative specifically designed for solid-phase peptide synthesis (SPPS) and solution-phase assembly . The compound features a tert-butyloxycarbonyl (Boc) group protecting the α-amino function and a 9H-xanthen-9-yl (xanthyl, Xan) group protecting the side-chain amide nitrogen . This orthogonal protection strategy enables precise, stepwise peptide chain elongation while mitigating side reactions such as pyroglutamate formation and dehydration [1]. As a D-enantiomer building block, it is strategically employed to confer proteolytic stability and extended half-life to therapeutic peptides [2]. Commercial specifications typically include purity ≥98% (HPLC), molecular weight 426.46 g/mol, and a white crystalline powder appearance [3].

Why Boc-D-Gln(Xan)-OH Cannot Be Replaced by Trityl-Protected Glutamine Analogs in Peptide Synthesis


The substitution of Boc-D-Gln(Xan)-OH with alternative side-chain protected D-glutamine derivatives, particularly those employing the trityl (Trt) group (e.g., Boc-D-Gln(Trt)-OH), is inadvisable for sequences requiring high purity and efficient coupling. Head-to-head model studies in Fmoc-SPPS demonstrate that xanthyl (Xan) protection yields significantly purer crude peptide products compared to Trt protection when applied to challenging sequences [1]. This is attributed to the differential acid lability of the protecting groups: the Xan group is removed concurrently with the final peptide cleavage under standard trifluoroacetic acid (TFA)/scavenger conditions, whereas Trt groups can generate persistent, reactive trityl carbocations that re-alkylate sensitive residues (e.g., tryptophan, methionine) and complicate purification [2][3]. Consequently, for demanding syntheses where peptide fidelity and downstream processing efficiency are critical, the choice of xanthyl over trityl protection constitutes a tangible, quantitative differentiation in synthetic outcome [4].

Comparative Performance Evidence for Boc-D-Gln(Xan)-OH in Peptide Synthesis


Superior Crude Peptide Purity: Xanthyl vs. Trityl Protection in Fmoc-SPPS

The incorporation of Boc-D-Gln(Xan)-OH into peptide sequences is predicated on the superior performance of the xanthyl (Xan) side-chain protecting group. In a direct, multi-model peptide study within an Fmoc-SPPS framework, the use of Xan-protected asparagine and glutamine derivatives yielded crude peptide products with higher purity than those obtained using the common Nω-triphenylmethyl (Trt) protection [1]. The study evaluated challenging sequences including a modified Riniker's peptide (to probe tryptophan alkylation side reactions) and Marshall's ACP (65-74) (to test difficult couplings), consistently demonstrating that the Xan-based protection scheme produced fewer side products and simplified purification [1].

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Mitigation of Pyroglutamate Formation Side Reaction

A critical differentiation of Boc-D-Gln(Xan)-OH lies in its ability to prevent the intramolecular cyclization of the glutamine side chain to form pyroglutamate, a major side reaction that prematurely terminates peptide chain elongation and reduces yield [1]. The bulky xanthyl group provides steric shielding and electronic modulation of the amide nitrogen, effectively blocking this dehydration pathway [2]. This contrasts with less hindered or unprotected glutamine derivatives, which are highly susceptible to pyroglutamate formation under coupling conditions, especially in sequences with N-terminal glutamine residues .

Peptide Chemistry Side Reaction Prevention Amino Acid Protection

Enantiomeric Purity and Defined Optical Rotation for Chiral Integrity

The procurement of Boc-D-Gln(Xan)-OH is substantiated by precise analytical specifications that ensure batch-to-batch consistency in asymmetric synthesis. The compound is characterized by a specific optical rotation of [α]D20 = +11 ± 2° (c=1, DMF) . This value is critical for verifying the D-configuration of the glutamine residue, which is essential for the biological activity and metabolic stability of the final peptide [1]. In contrast to racemic mixtures or undefined stereochemistry, this specification provides a quantitative benchmark for quality control. Notably, analytical reports for this compound indicate an enantiomeric excess (ee) of 100% , confirming the absence of the undesired L-enantiomer which would compromise the stereochemical purity and efficacy of D-peptide therapeutics .

Chiral Chemistry Enantiomeric Purity Analytical Specification

Orthogonal Protection for Boc-Strategy SPPS: Concurrent Deprotection Efficiency

Boc-D-Gln(Xan)-OH is optimized for the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, wherein the Boc group is removed under acidic conditions (e.g., TFA) while the peptide remains anchored to the resin via an acid-stable linker . The xanthyl (Xan) side-chain protecting group is designed to be cleaved concurrently with the final peptide release from the resin under strong acid conditions (e.g., HF or TFMSA) . This orthogonal stability profile ensures that the side chain remains protected throughout iterative coupling cycles, preventing side reactions, yet is efficiently removed in a single final step without requiring additional orthogonal deprotection reagents . This contrasts with protecting groups like Trt, which can exhibit premature cleavage during repetitive TFA treatments in Boc chemistry, leading to unwanted side-chain exposure and side reactions [1].

Solid-Phase Peptide Synthesis Boc-Chemistry Protecting Group Orthogonality

Solubility Profile in DMSO for Solution-Phase and SPPS Compatibility

Practical handling and dissolution are critical parameters for any building block used in automated or manual synthesis. Boc-D-Gln(Xan)-OH is reported to be soluble in DMSO [1]. This solubility profile is advantageous for preparing stock solutions for solution-phase coupling reactions or for dissolving the compound prior to loading onto a solid support [2]. While quantitative solubility limits (e.g., mg/mL) are not consistently reported across vendors, the DMSO solubility is a standard specification that facilitates its integration into common laboratory workflows . In contrast, some highly lipophilic protected amino acids may require less common or more toxic solvents, complicating handling and increasing solvent costs .

Solubility Peptide Synthesis Reagent Handling

Procurement-Focused Application Scenarios for Boc-D-Gln(Xan)-OH


Synthesis of Protease-Resistant D-Peptide Therapeutics and Drug Candidates

In the development of therapeutic peptides requiring extended in vivo half-life, the incorporation of D-amino acids is a proven strategy to confer resistance to endogenous proteases [1]. Boc-D-Gln(Xan)-OH provides the necessary D-glutamine residue in a protected form compatible with standard SPPS protocols . The high enantiomeric purity (100% ee) and defined optical rotation of this building block ensure that the resulting peptide maintains its intended stereochemical configuration, which is critical for both biological activity and metabolic stability [1]. This makes it a preferred procurement choice for medicinal chemistry programs focused on peptide-based drugs with improved pharmacokinetic profiles.

High-Fidelity Synthesis of Difficult or Aggregation-Prone Peptide Sequences

Peptide sequences containing glutamine are notoriously prone to side reactions, particularly dehydration to form pyroglutamate, which truncates the peptide chain and generates difficult-to-remove impurities [2]. The xanthyl (Xan) protecting group in Boc-D-Gln(Xan)-OH is specifically designed to block this pathway, enabling the successful synthesis of challenging sequences that fail with less robust protection schemes [3]. In head-to-head comparisons, Xan-protected building blocks yield purer crude products than Trt-protected analogs [4]. For researchers and CDMOs facing low yields or complex purification challenges with glutamine-rich peptides, switching to Boc-D-Gln(Xan)-OH represents a direct, evidence-based solution to improve synthetic outcomes.

Boc-Strategy SPPS for Large-Scale Peptide API Manufacturing

For the industrial-scale manufacturing of peptide active pharmaceutical ingredients (APIs) using the Boc/Bzl SPPS strategy, Boc-D-Gln(Xan)-OH offers a reliable and scalable building block . Its orthogonal protection profile—stable to iterative TFA treatments for Boc removal yet cleaved during final HF or TFMSA resin cleavage—minimizes cumulative side reactions over the course of a long synthesis . This stability translates to higher crude purity and more consistent yields across batches, which are essential for cost-effective large-scale production and regulatory compliance [5]. Procurement of this compound supports process robustness and simplifies downstream purification in a cGMP environment.

Preparation of Chiral Auxiliaries and Building Blocks for Asymmetric Synthesis

Beyond its primary role in peptide synthesis, Boc-D-Gln(Xan)-OH can serve as a chiral auxiliary or building block in broader asymmetric organic synthesis . Its defined stereochemistry (D-configuration) and high enantiomeric purity make it a valuable tool for constructing chiral amines and other stereochemically complex molecules . The compound's stability and ease of handling further support its use in diverse synthetic routes where the introduction of a D-glutamine-derived chiral center is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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